molecular formula C11H12O2 B1329719 1-(p-Tolyl)cyclopropanecarboxylic acid CAS No. 83846-66-6

1-(p-Tolyl)cyclopropanecarboxylic acid

Cat. No. B1329719
CAS RN: 83846-66-6
M. Wt: 176.21 g/mol
InChI Key: AYUGAOYMYXSOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(p-Tolyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C11H12O2 . It has a molecular weight of 176.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid derivatives involves electrophilic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-methylphenyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 150 .

Scientific Research Applications

Ethylene Biosynthesis and Plant Growth Hormone Studies

  • Studies have shown that derivatives of 1-aminocyclopropanecarboxylic acid, closely related to 1-(p-Tolyl)cyclopropanecarboxylic acid, are used in the synthesis of ethylene, a plant growth hormone. These derivatives have applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Enzyme Inhibition Studies

  • Cyclopropyl amino acids, including variants of 1-aminocyclopropanecarboxylic acid, have been identified for their role in selectively inhibiting enzymes, contributing to research in biochemistry and pharmacology (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Synthesis of Alkylidenecyclopropanes

  • 1-Chlorovinyl p-tolyl sulfoxides, related to 1-(p-Tolyl)cyclopropanecarboxylic acid, are used in synthesizing alkylidenecyclopropanes. This synthesis process is significant in organic chemistry and has been used for the asymmetric synthesis of optically active alkylidenecyclopropanes (Nakaya, Sugiyama, & Satoh, 2009).

Biological Activities of Cyclopropane Derivatives

  • Cyclopropanecarboxylic acid derivatives, structurally similar to 1-(p-Tolyl)cyclopropanecarboxylic acid, have been explored for their biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This research is crucial in the development of new therapeutic agents (Coleman & Hudson, 2016).

Asymmetric Synthesis Research

  • The asymmetric synthesis of compounds related to 1-(p-Tolyl)cyclopropanecarboxylic acid has been a significant area of research, contributing to advancements in stereochemistry and organic synthesis techniques (Midura & Mikołajczyk, 2002).

Safety And Hazards

The safety information for this compound indicates that it may cause skin and eye irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUGAOYMYXSOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232742
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolyl)cyclopropanecarboxylic acid

CAS RN

83846-66-6
Record name 1-(4-Methylphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83846-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-tolyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8J6QFB9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.